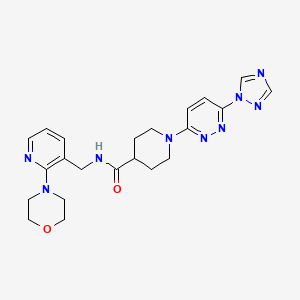![molecular formula C21H17FN2O3S B2986654 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326900-79-1](/img/new.no-structure.jpg)
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea and subsequent oxidation to yield the desired thienopyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential use as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. This disrupts protein synthesis and leads to bacterial cell death .
類似化合物との比較
Similar Compounds
Thieno[3,4-b]thiophene derivatives: Known for their optoelectronic properties.
Tetrahydrobenzo[4,5]thieno[3,25,6]pyrido[4,3-d]pyrimidine derivatives: Exhibiting strong antiproliferative activities.
Uniqueness
3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its combination of ethoxyphenyl and fluorobenzyl groups enhances its interaction with biological targets, making it a promising candidate for drug development.
特性
CAS番号 |
1326900-79-1 |
|---|---|
分子式 |
C21H17FN2O3S |
分子量 |
396.44 |
IUPAC名 |
3-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O3S/c1-2-27-17-9-7-16(8-10-17)24-20(25)19-18(11-12-28-19)23(21(24)26)13-14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3 |
InChIキー |
NZAAOULKVLCNCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



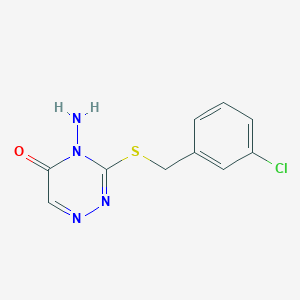


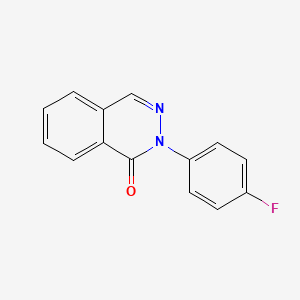
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)
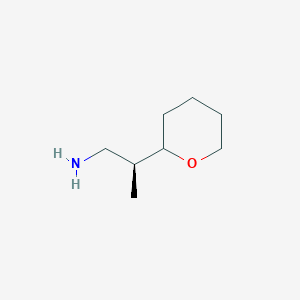
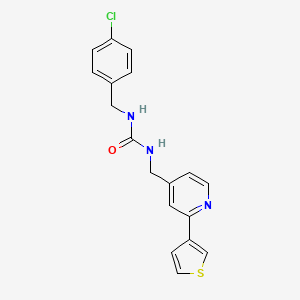

![N-(1,3-benzothiazol-2-yl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2986588.png)
